molecular formula C12H7N3O4S B2369424 N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 300568-05-2

N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B2369424
CAS No.: 300568-05-2
M. Wt: 289.27
InChI Key: YYAYRDHIHZRYSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The newly synthesized compounds are characterized on the basis of spectral (FT-IR, 1H-NMR, MS) and elemental analysis .


Molecular Structure Analysis

Benzothiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .


Chemical Reactions Analysis

The synthesis of benzothiazole derivatives involves various chemical reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Synthesis and Chemical Transformations

N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide and its derivatives have been a subject of interest in chemical synthesis and transformations. These compounds have been synthesized through various chemical reactions involving nitro- and aminobenzothiazole derivatives. For instance, El’chaninov and Aleksandrov (2017) explored the methylation and subsequent reactions of nitrobenzimidazoles to produce furan-2-carboxamides, which were further treated to yield benzothiazole derivatives (El’chaninov & Aleksandrov, 2017). Similar synthetic methods and chemical reactivities have been reported in other studies, highlighting the versatility of these compounds in organic chemistry (El’chaninov, Aleksandrov, & Stepanov, 2018).

Antiproliferative and Antioxidant Activities

Some derivatives of this compound have been investigated for their potential antiproliferative and antioxidant activities. For example, a study by Yoshida et al. (2005) designed and synthesized benzothiazole derivatives, showing selective cytotoxicity against tumor cell lines (Yoshida et al., 2005). In another study, Cindrić et al. (2019) synthesized benzimidazole/benzothiazole-2-carboxamides with various substitutions and evaluated their antioxidative capacity and antiproliferative activity (Cindrić et al., 2019).

Antimicrobial Properties

Benzothiazole derivatives, including those related to this compound, have shown promising antimicrobial properties. Studies have synthesized and tested various benzothiazole compounds for their effectiveness against different bacterial and fungal strains. For instance, Patel and Shaikh (2010) prepared thiazolidinone derivatives and evaluated their antimicrobial activities, finding some compounds comparable to standard drugs (Patel & Shaikh, 2010).

Antiparasitic Effects

Investigations into the antiparasitic effects of benzothiazole derivatives have also been conducted. Delmas et al. (2002) studied the in vitro antiparasitic properties of various benzothiazoles against Leishmania infantum and Trichomonas vaginalis, highlighting the dependence of antiprotozoal properties on chemical structures (Delmas et al., 2002).

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4S/c16-11(9-2-1-5-19-9)14-12-13-8-4-3-7(15(17)18)6-10(8)20-12/h1-6H,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAYRDHIHZRYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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